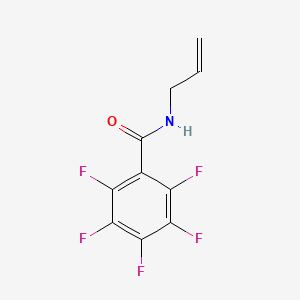

Pentafluorobenzamide, N-allyl

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Allylpentafluorobenzamid erfolgt typischerweise durch Reaktion von Pentafluorbenzoylchlorid mit Allylamin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen im Allgemeinen:

Temperatur: Raumtemperatur bis 50 °C

Lösungsmittel: Dichlormethan oder Tetrahydrofuran

Reaktionszeit: 2-4 Stunden

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Allylpentafluorobenzamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Reaktanten: Pentafluorbenzoylchlorid und Allylamin

Katalysatoren: Triethylamin oder andere geeignete Basen

Lösungsmittel: Dichlormethan oder Tetrahydrofuran in Industriequalität

Reinigung: Kristallisation oder Säulenchromatographie, um ein hochreines Produkt zu erhalten

Eigenschaften

Molekularformel |

C10H6F5NO |

|---|---|

Molekulargewicht |

251.15 g/mol |

IUPAC-Name |

2,3,4,5,6-pentafluoro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H6F5NO/c1-2-3-16-10(17)4-5(11)7(13)9(15)8(14)6(4)12/h2H,1,3H2,(H,16,17) |

InChI-Schlüssel |

MKBDDMOXFKZKGA-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorobenzamide, N-allyl typically involves the reaction of pentafluorobenzoyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: Pentafluorobenzoyl chloride and allylamine

Catalysts: Triethylamine or other suitable bases

Solvents: Industrial-grade dichloromethane or tetrahydrofuran

Purification: Crystallization or column chromatography to obtain high-purity product

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Group

The amide bond in N-allyl pentafluorobenzamide undergoes hydrolysis under acidic or basic conditions, yielding pentafluorobenzoic acid and allylamine derivatives.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

The hydrolysis rate is influenced by the electron-withdrawing fluorine substituents, which destabilize the amide intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The pentafluorobenzene ring undergoes regioselective substitution due to its high electron deficiency. Fluorine atoms at the para-position (C4) are most reactive, followed by ortho-positions (C2/C6) .

| Entry | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Phenol | KCO, DMF, 80°C | CF(4-OPh)-CONHCHCH=CH | 85% |

| 2 | Thiol | EtN, MeCN, 25°C | CF(4-SR)-CONHCHCH=CH | 78% |

The reaction proceeds via a Meisenheimer intermediate or a concerted mechanism, depending on the nucleophile’s strength .

Allylic Substitution (Tsuji-Trost Reaction)

The allyl group participates in palladium-catalyzed allylic amination or alkylation. For example, with Pd(PPh) as a catalyst, nucleophiles attack the π-allyl-Pd intermediate :

| Catalyst | Nucleophile | Solvent | Yield |

|---|---|---|---|

| Pd(PPh) | PhNH | THF | 92% |

| Pd(dba) | Malonate | DCM | 88% |

Allylic Bromination

Under radical conditions (NBS, AIBN, CCl), bromination occurs at the allylic position :

Key Data :

Palladium-Catalyzed Oxidative Functionalization

In the presence of PhI(OAc), the allyl group undergoes oxidative alkoxyacyloxylation. For example, with Pd(OAc), dihydrobenzoxazines form via dearomatization :

| Oxidant | Additive | Yield |

|---|---|---|

| PhI(mcba) | m-Cl-benzoic acid | 74% |

| PhI(OAc) | Benzimidazole | 68% |

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions with nitrones or azides, forming heterocycles. For example:

Conditions :

Wissenschaftliche Forschungsanwendungen

Pentafluorobenzamide, N-allyl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and hydrophobic interactions.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Pentafluorobenzamide, N-allyl involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s fluorinated benzamide group enhances its binding affinity to various biological targets, making it a potent inhibitor or modulator of specific enzymes and receptors. The allyl group provides additional reactivity, allowing the compound to participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pentafluorobenzamid: Fehlt die Allylgruppe, aber die fluorierte Benzamidstruktur ist vorhanden.

N-Allylbenzamid: Enthält die Allylgruppe, aber es fehlt die fluorierte Benzamidstruktur.

Trifluorobenzamid: Ähnliche Struktur mit weniger Fluoratomen.

Einzigartigkeit

N-Allylpentafluorobenzamid ist aufgrund der Kombination einer stark fluorierten Benzamidgruppe und eines Allyl-Substituenten einzigartig. Diese Kombination verleiht ihr besondere chemische Eigenschaften, wie z. B. erhöhte Hydrophobie, verbesserte Bindungsaffinität und einzigartige Reaktivität, was sie zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Q & A

Q. What synthetic methodologies are effective for preparing N-allyl pentafluorobenzamide derivatives?

N-Allyl benzamides are typically synthesized via nucleophilic substitution or acylation reactions. For fluorinated analogs like N-allyl pentafluorobenzamide, coupling pentafluorobenzoyl chloride with N-allyl amines under inert conditions (e.g., THF, 0–5°C) is common. Reaction progress should be monitored via TLC or LC-MS to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. How can liquid chromatography (LC) methods be optimized to resolve N-allyl pentafluorobenzamide from structurally similar byproducts?

Retention behavior for N-allyl benzamides is highly sensitive to solvent composition. For example, increasing acetonitrile content (45%→65%) in reversed-phase LC can invert elution orders of homologs. Use gradient elution (e.g., 40–70% acetonitrile over 20 min) with C18 columns to separate N-allyl derivatives. Validate reproducibility across instruments by standardizing gradient slope, column length, and flow rate .

Q. What spectroscopic techniques are critical for characterizing N-allyl pentafluorobenzamide?

- NMR : NMR identifies fluorinated positions (δ -140 to -160 ppm for aromatic F). NMR confirms allyl group presence (δ 5.0–5.8 ppm for vinyl protons).

- MS : High-resolution ESI-MS detects [M+H] ions (exact mass 301.0784 for CHFNO). Pentafluorobenzoyl fragments (m/z 195) dominate in EI-MS .

Advanced Research Questions

Q. How can intramolecular cyclization strategies be applied to functionalize N-allyl pentafluorobenzamide into γ-lactam derivatives?

Transition metal-catalyzed cyclization (e.g., PdCl or Rh complexes) enables allyl-to-lactam conversion. For N-allyl propiolamides, palladium catalysts promote cis-chloropalladation followed by cyclization (yields >80%). Radical-mediated cyclization (e.g., using aryl radicals) offers alternative pathways with tolerance for electron-withdrawing groups like fluorine .

Q. What computational approaches elucidate reaction selectivity in thiol-ene "click" functionalization of N-allyl pentafluorobenzamide?

CBS-QB3 calculations model transition states to predict base- vs. radical-initiated thiol addition. Base conditions favor selective Michael addition to electron-deficient alkenes (ΔG ~15 kcal/mol), while radical pathways yield mixtures. MD simulations can optimize solvent (e.g., isopropanol) and catalyst interactions for regioselectivity .

Q. How do halogen substituents on N-allyl benzamides influence bioactivity and toxicity profiles?

Halogens (e.g., Cl, F) at the para position reduce cytotoxicity by ~50% (IC >100 μM) while enhancing antiviral activity (e.g., Junin virus inhibition at EC 5 μM). SAR studies require systematic substitution (e.g., 6-Cl vs. 6-F) and in vitro assays (viral pretreatment vs. post-infection treatment) to dissect mechanisms .

Q. What challenges arise in quantifying trace N-allyl pentafluorobenzamide in biological matrices, and how are they addressed?

Derivatization with pentafluorobenzoyl chloride improves GC-NICI-MS sensitivity (LOD 0.1 ng/mL). Matrix effects (e.g., urine salts) are mitigated via SPE cleanup (C18 cartridges). Quantify using isotope-labeled internal standards (e.g., -analogs) to correct recovery variations .

Q. How can conflicting retention data for N-allyl benzamides across labs be reconciled in interlaboratory studies?

Discrepancies arise from minor gradient imperfections or column aging. Standardize protocols using reference columns (e.g., Zorbax SB-C18) and calibrate retention times against a homologous series (e.g., alkylbenzamides). Statistical tools like principal component analysis (PCA) identify outlier conditions .

Methodological Notes

- Data Contradictions : Conflicting bioactivity or retention data should be cross-validated using orthogonal techniques (e.g., LC-MS/MS vs. NMR) and controlled environmental variables (humidity, temperature) .

- Advanced Synthesis : For enantioselective γ-lactam synthesis, employ chiral BINAP-metal frameworks (e.g., Zr-BINAP-MOF) to achieve >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.